molecular formula C8H8ClN3O B8615123 (R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B8615123
M. Wt: 197.62 g/mol
InChI Key: HGBDGFXWZDTFEB-SCSAIBSYSA-N
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Description

(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(5R)-4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13)/t4-/m1/s1

InChI Key

HGBDGFXWZDTFEB-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)Cl

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Azeoptropically dry a solution as prepared in (b) containing methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (500 g, 2 mol) and add to a solution of ammonia gas (408 g) in isopropanol (6 L). Heat the mixture to 58-62° C. and stir for 40-45 h. Cool the mixture to 20-25° C. and concentrate until the pH of the mixture is ≦9. Add water (3.75
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (24.00 g, 96.35 mmol) to 30% aqueous ammonium hydroxide (100.00 mL, 7.5 eq) in a sealed tube. Seal and stir the mixture at 60° C. overnight. Cool the mixture in an ice bath. Filter the solid and wash with cold water to give 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (11.35 g, 60%). MS (ES) m/z=198 [M]+.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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